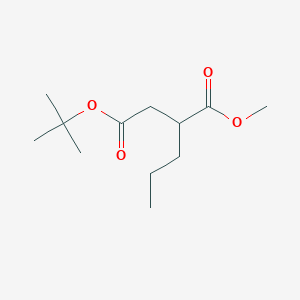
4-Tert-butyl 1-methyl 2-propylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl 1-methyl 2-propylsuccinate is a chemical compound with the molecular formula C12H22O4 and a molecular weight of 230.3 g/mol. It is a derivative of succinic acid and is known for its pale yellow color and solubility in acetonitrile. This compound is primarily used in the pharmaceutical industry as an impurity in the production of Brivaracetam, an antiepileptic drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl 1-methyl 2-propylsuccinate typically involves the esterification of 2-propylsuccinic acid with tert-butyl alcohol and methanol under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale esterification process. This involves the use of a reactor where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Tert-butyl 1-methyl 2-propylsuccinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Substitution reactions can result in the formation of various esters or amides.
Applications De Recherche Scientifique
4-Tert-butyl 1-methyl 2-propylsuccinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to understand metabolic pathways and enzyme activities.
Medicine: As an impurity in Brivaracetam, it plays a role in the development and quality control of antiepileptic drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which 4-tert-butyl 1-methyl 2-propylsuccinate exerts its effects is not well-documented. its role as an impurity in Brivaracetam suggests that it may interact with biological targets involved in the modulation of neuronal excitability.
Comparaison Avec Des Composés Similaires
4-tert-butyl 1-ethyl 2-propylsuccinate: A structural analog with an ethyl group instead of a methyl group.
4-tert-butyl 1-methyl 2-butylsuccinate: A compound with a butyl group instead of a propyl group.
Uniqueness: 4-Tert-butyl 1-methyl 2-propylsuccinate is unique due to its specific combination of tert-butyl, methyl, and propyl groups, which influence its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C12H22O4 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
4-O-tert-butyl 1-O-methyl 2-propylbutanedioate |
InChI |
InChI=1S/C12H22O4/c1-6-7-9(11(14)15-5)8-10(13)16-12(2,3)4/h9H,6-8H2,1-5H3 |
Clé InChI |
QMDRAYZTZCIUNL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(=O)OC(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Methylamino)cyclopentyl]methanol](/img/structure/B15363165.png)

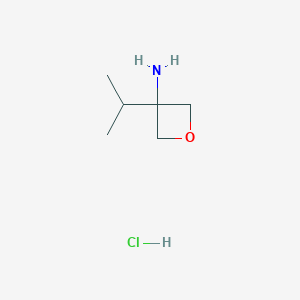
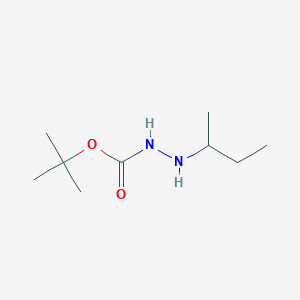
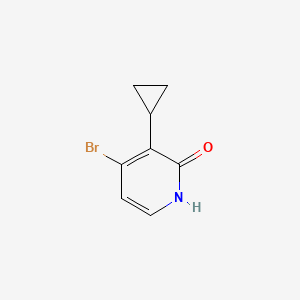
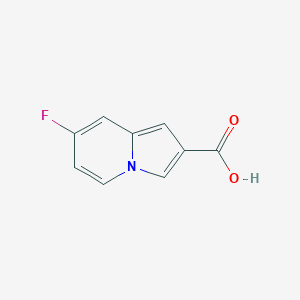
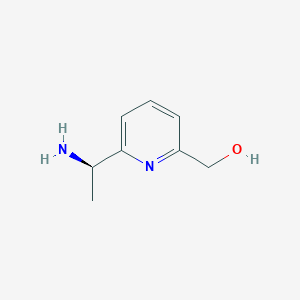
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B15363217.png)
![[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid](/img/structure/B15363223.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-[2-oxopropoxy]phenyl]methylene]ruthenium](/img/structure/B15363224.png)
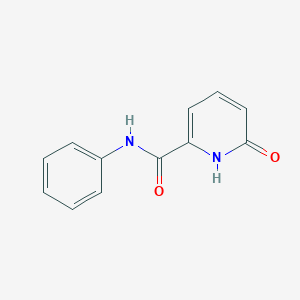
![8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B15363231.png)
![methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate](/img/structure/B15363238.png)
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B15363246.png)
